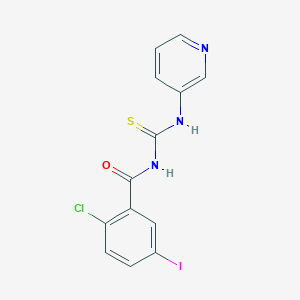![molecular formula C18H16ClN3OS2 B399026 N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide](/img/structure/B399026.png)
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be achieved through a multi-step process. One common method involves the reaction of 5-(1,3-benzothiazol-2-yl)-2-chloroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and varying temperatures depending on the desired reaction .
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of other benzothiazole derivatives, which are valuable in organic synthesis and material science.
Mecanismo De Acción
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits the alpha-glucosidase enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping to manage blood sugar levels . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.
Comparación Con Compuestos Similares
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be compared with other benzothiazole derivatives such as:
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound also exhibits antidiabetic properties but differs in its specific molecular interactions and efficacy.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Known for its anti-inflammatory and neuroprotective activities, this compound highlights the diverse biological activities of benzothiazole derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H16ClN3OS2 |
|---|---|
Peso molecular |
389.9g/mol |
Nombre IUPAC |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-5-16(23)22-18(24)21-14-10-11(8-9-12(14)19)17-20-13-6-3-4-7-15(13)25-17/h3-4,6-10H,2,5H2,1H3,(H2,21,22,23,24) |
Clave InChI |
GDLCKVBHCTWAOO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
SMILES canónico |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-(acetylamino)phenyl]carbamothioyl}-5-bromonaphthalene-1-carboxamide](/img/structure/B398948.png)
![N-[4-({[(5-bromo-1-naphthoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B398950.png)
![2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398951.png)
![5-bromo-N-[(4-ethylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B398952.png)
![5-bromo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B398953.png)
![5-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B398955.png)

![Methyl 2-({[(5-bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B398960.png)
![Ethyl 2-({[(5-bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B398962.png)
![3-methoxy-N-[(4-methylphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B398964.png)
![N-[3-({[(3-methoxy-2-naphthoyl)amino]carbothioyl}amino)phenyl]propanamide](/img/structure/B398965.png)
![5-bromo-2-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B398966.png)
